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molecular formula C10H12O2 B3049802 1-(4-(Methoxymethyl)phenyl)ethan-1-one CAS No. 22072-50-0

1-(4-(Methoxymethyl)phenyl)ethan-1-one

Cat. No. B3049802
M. Wt: 164.2 g/mol
InChI Key: WKGOPZYVTPKHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07696347B2

Procedure details

To a mixture of 4′-bromoacetophenone (300 mg, 1.51 mmol) and 1,4-dioxane (4 ml) were added water (0.4 ml), cesium carbonate (1.48 g, 4.54 mmol), potassium methoxymethyl trifluoroborate (459 mg, 3.02 mmol) and 1′,1′-bis(diphenylphosphino)ferrocenedichloropalladium (II) (110 mg, 0.151 mmol). Then, the reaction mixture was stirred at 100° C. (external temperature) for 7 hours. After the reaction mixture was cooled at room temperature, water and methylene chloride were added to the mixture, followed by filtration using Celite. The separated organic layer was washed with an aqueous saturated sodium chloride solution. The organic layer was separated, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (heptane/ethyl acetate) to obtain the title compound (76 mg, 31%).
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Name
cesium carbonate
Quantity
1.48 g
Type
reactant
Reaction Step Two
[Compound]
Name
potassium methoxymethyl trifluoroborate
Quantity
459 mg
Type
reactant
Reaction Step Two
[Compound]
Name
1′,1′-bis(diphenylphosphino)ferrocenedichloropalladium
Quantity
110 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
31%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1.[O:11]1[CH2:16]COC[CH2:12]1.O.C(=O)([O-])[O-].[Cs+].[Cs+]>C(Cl)Cl>[CH3:12][O:11][CH2:16][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])[CH3:9])=[CH:4][CH:3]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C)=O
Name
Quantity
4 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
O
Name
cesium carbonate
Quantity
1.48 g
Type
reactant
Smiles
C([O-])([O-])=O.[Cs+].[Cs+]
Name
potassium methoxymethyl trifluoroborate
Quantity
459 mg
Type
reactant
Smiles
Name
1′,1′-bis(diphenylphosphino)ferrocenedichloropalladium
Quantity
110 mg
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
Then, the reaction mixture was stirred at 100° C. (external temperature) for 7 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After the reaction mixture was cooled at room temperature
FILTRATION
Type
FILTRATION
Details
followed by filtration
WASH
Type
WASH
Details
The separated organic layer was washed with an aqueous saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (heptane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
7 h
Name
Type
product
Smiles
COCC1=CC=C(C=C1)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 76 mg
YIELD: PERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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